molecular formula C8H13BrO B14310313 8-Bromooct-3-EN-2-one CAS No. 114140-77-1

8-Bromooct-3-EN-2-one

Cat. No.: B14310313
CAS No.: 114140-77-1
M. Wt: 205.09 g/mol
InChI Key: KJPSIEBWLNCCKV-UHFFFAOYSA-N
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Description

8-Bromooct-3-EN-2-one is an organic compound characterized by the presence of a bromine atom attached to an octene chain with a ketone functional group. This compound is part of the α,β-unsaturated carbonyl compounds, which are known for their reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Bromooct-3-EN-2-one can be synthesized through a one-step procedure involving the bromination of α,β-unsaturated carbonyl compounds. A common method uses N-bromosuccinimide (NBS) in the presence of potassium carbonate and dichloromethane as the solvent. The reaction is carried out at room temperature, providing high yields under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-Bromooct-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thioethers, depending on the nucleophile used.

Scientific Research Applications

8-Bromooct-3-EN-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromooct-3-EN-2-one involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the bromine atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in biochemical studies and drug design .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-1-octene: Similar structure but lacks the ketone group.

    3-Bromo-2-octanone: Similar structure but with the bromine and ketone groups in different positions.

    8-Bromo-2-octanone: Similar structure but with the bromine and ketone groups in different positions.

Uniqueness

8-Bromooct-3-EN-2-one is unique due to the combination of the bromine atom and the α,β-unsaturated carbonyl group, which imparts distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

114140-77-1

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

8-bromooct-3-en-2-one

InChI

InChI=1S/C8H13BrO/c1-8(10)6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3

InChI Key

KJPSIEBWLNCCKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCCCCBr

Origin of Product

United States

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